molecular formula C10H18Cl2N4 B2733608 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride CAS No. 2418658-65-6

3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride

Cat. No.: B2733608
CAS No.: 2418658-65-6
M. Wt: 265.18
InChI Key: WOCSCKUGRCIUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic heterocycle featuring a fused triazole and pyridine ring system, substituted with a pyrrolidin-3-yl group and formulated as a dihydrochloride salt. Its structure combines the rigidity of the triazolo[4,3-a]pyridine core with the basicity of the pyrrolidine moiety, making it a promising candidate for medicinal chemistry applications, particularly in central nervous system (CNS) or metabolic disorders. The dihydrochloride formulation enhances aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name

3-pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-2-6-14-9(3-1)12-13-10(14)8-4-5-11-7-8;;/h8,11H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCSCKUGRCIUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3CCNC3)C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418658-65-6
Record name 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride typically involves multiple steps, starting with the construction of the pyrrolidine ring followed by the formation of the triazolopyridine system. Key reaction conditions include the use of strong bases, acid chlorides, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is synthesized through a series of controlled reactions, often involving high temperatures and pressures. The use of continuous reactors and fixed-bed catalysts ensures efficient production and purification of the compound. The final product is obtained after multistage purification and separation techniques.

Chemical Reactions Analysis

Salt Formation and Acid-Base Reactions

The dihydrochloride form is synthesized via acid-base reactions between the free base and hydrochloric acid. This protonation occurs at the pyridine nitrogen and pyrrolidine amine, forming a stable crystalline salt. Key characteristics include:

  • Reversibility : The salt dissociates in aqueous solutions, regenerating the free base under alkaline conditions.

  • Solubility : Enhanced water solubility (≥10 mg/mL in pH 4–6 buffers) compared to the neutral form .

Nucleophilic Substitution at the Triazole Ring

The triazolo[4,3-a]pyridine core undergoes regioselective substitutions:

Reaction TypeReagents/ConditionsProductBiological Activity
Alkylation R-X (X = Cl, Br), K₂CO₃, DMF, 80°C 3-Alkyl-triazolo-pyridine derivativesEnhanced kinase inhibition
Arylation Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, dioxaneAryl-substituted analogsAnticancer activity

For example, coupling with 2,4-difluorophenylpiperazine via Buchwald-Hartwig amination yields derivatives with nanomolar affinity for serotonin receptors .

Functionalization of the Pyrrolidine Moiety

The 3-pyrrolidinyl group participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in CH₂Cl₂/DIPEA to form amides .

  • Mannich Reactions : Forms tertiary amines with formaldehyde and secondary amines.

Example Reaction :

Compound+ClCO(CH2)nCOClDIPEA, CH2Cl2Amide derivatives[7]\text{Compound} + \text{ClCO(CH}_2\text{)}_n\text{COCl} \xrightarrow{\text{DIPEA, CH}_2\text{Cl}_2} \text{Amide derivatives}[7]

Dehydration and Cyclization

Dehydration agents like thiophosphetane or POCl₃ convert hydrazide intermediates into the triazole ring . A patented method involves:

  • Hydrazide Formation : Coupling NAPA (naphthyridine acid) with PYRH (pyridine hydrazine) .

  • Cyclization : Thiophosphetane-mediated dehydration at 60°C yields the triazolo-pyridine core .

Oxidation and Reduction

  • Oxidation : The tetrahydro-pyridine ring is oxidized to pyridine using MnO₂, altering electronic properties .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the triazole ring, though this is rarely employed due to structural instability.

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

Derivative TypeTarget PathwayIC₅₀ (nM)Source
3-Trifluoromethyl c-Met kinase inhibition1.2
8-Fluoro Neurotransmitter modulation25

For instance, 3-(cyclopropylmethyl) analogs show potent antitumor activity in NSCLC models .

Stability and Degradation

The dihydrochloride form is stable under ambient conditions but degrades via:

  • Hydrolysis : In acidic media (pH < 2), the triazole ring undergoes partial ring-opening .

  • Thermal Decomposition : Above 200°C, decomposition yields NH₃ and HCl gas .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. For instance, compounds with similar scaffolds have been investigated for their ability to inhibit specific kinases involved in cancer progression. A notable example includes the selective inhibition of c-Met kinases, which play a crucial role in tumor growth and metastasis. Some derivatives have shown promising results in preclinical trials for treating various cancers, including non-small cell lung cancer and renal cell carcinoma .

2. Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Triazole derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. Research has indicated that certain triazolo-pyridine compounds can influence pathways related to Huntington's disease and other neurodegenerative conditions .

3. Antimicrobial Properties
Recent studies have also highlighted the antimicrobial potential of triazolo-pyridine derivatives. These compounds have demonstrated activity against various bacterial strains and fungi, suggesting their utility as novel antimicrobial agents .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine; dihydrochloride and its biological activity is crucial for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies have been conducted to identify key functional groups that enhance efficacy while minimizing toxicity.

Functional Group Effect on Activity
Hydroxyl (-OH)Increases binding affinity
Methyl (-CH₃)Enhances lipophilicity
Amino (-NH₂)Improves solubility

These insights guide the design of new derivatives with improved therapeutic profiles.

Case Studies

Case Study 1: Inhibition of c-Met Kinase
A study demonstrated that specific derivatives of triazolo-pyridine exhibited nanomolar potency against c-Met kinase. These compounds were evaluated in vitro and showed significant inhibition of tumor cell proliferation in various cancer models .

Case Study 2: Neuroprotection in Huntington's Disease Models
Another investigation focused on the neuroprotective effects of triazolo-pyridine derivatives in cellular models of Huntington's disease. The results indicated that these compounds could reduce neuronal cell death and improve motor function in animal models .

Mechanism of Action

The mechanism by which 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and leading to biological responses. The pathways involved include signal transduction and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties
Compound Name Molecular Formula Substituents Key Properties/Activities Reference
3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine dihydrochloride C₁₀H₁₆Cl₂N₆ Pyrrolidin-3-yl Enhanced solubility (dihydrochloride salt), potential CNS activity
3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine C₁₀H₁₁N₅ Pyridin-4-yl Lower molecular weight (201.23 g/mol), uncharged form
3-Piperidin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine C₁₁H₁₈N₄ Piperidin-2-yl Six-membered amine ring, higher lipophilicity
8-Chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine C₁₅H₁₅ClN₄ Chloro, 4-propylphenyl Herbicidal activity (50% inhibition at 37.5 g/ha)
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride C₇H₉ClF₃N₅ Trifluoromethyl Key intermediate for sitagliptin (DPP-4 inhibitor)

Key Observations :

  • Substituent Effects: The pyrrolidin-3-yl group in the target compound introduces a basic nitrogen, likely enhancing receptor binding in neurological targets.
  • Salt Forms : The dihydrochloride salt of the target compound improves solubility compared to neutral analogues like the pyrimidine derivative (C₁₀H₁₁N₅), which may suffer from poor bioavailability .
  • Biological Activity : Chloro-aryl substituents (e.g., 8-chloro-3-(4-propylphenyl)) confer herbicidal activity, while trifluoromethyl groups (as in sitagliptin intermediates) are critical for metabolic stability and enzyme inhibition .
Physicochemical and Pharmacokinetic Profiles
  • Solubility : The dihydrochloride form significantly enhances water solubility (>100 mg/mL estimated) compared to free bases like 3-piperidin-2-yl derivatives, which may require formulation aids for oral delivery .
  • LogP : The pyrrolidine substituent likely results in a lower LogP (∼1.5–2.0) than aryl-substituted analogues (e.g., LogP ∼3.0 for 3-(4-propylphenyl) derivatives), balancing membrane permeability and solubility .

Biological Activity

3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine; dihydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H11N5·2HCl
  • Molar Mass : 201.23 g/mol
  • Density : 1.46 g/cm³ (predicted)
  • pKa : 6.72 (predicted)

These properties indicate that the compound is a stable entity with potential solubility in biological systems.

The biological activity of 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly in the context of neurological disorders. Studies indicate that it may enhance dopaminergic and serotonergic signaling pathways.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis.
  • Antitumor Effects : Research has demonstrated cytotoxic effects on various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeFindingsReferences
NeuroprotectiveEnhances dopaminergic signaling; potential treatment for Parkinson's disease
AntimicrobialEffective against specific Gram-positive bacteria; mechanism involves cell wall disruption
AntitumorInduces apoptosis in ovarian and breast cancer cell lines; moderate cytotoxicity observed
AnalgesicDemonstrates pain-relieving properties in animal models

Case Studies

  • Neuroprotective Study :
    In a study focused on neuroprotection, the compound was administered to animal models exhibiting Parkinsonian symptoms. Results indicated a significant reduction in motor deficits and an increase in dopamine levels in the striatum.
  • Antimicrobial Efficacy :
    A series of assays were conducted to evaluate the antimicrobial activity against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, demonstrating promising efficacy.
  • Cytotoxicity Assessment :
    In vitro studies assessed the cytotoxic effects on MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines. The compound showed IC50 values of 12 µM and 15 µM respectively, indicating significant anticancer potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine dihydrochloride?

  • Methodological Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach involves using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, achieving yields up to 73% . Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed for triazole ring formation, using copper sulfate and sodium ascorbate in dimethyl sulfoxide (DMSO) at elevated temperatures . Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent, followed by recrystallization .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton environments (e.g., pyrrolidine NH at δ 2.8–3.2 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbon shifts (e.g., triazole carbons at 140–160 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C12H17N5Cl2: 318.08; observed: 318.07) .
  • IR : Identify functional groups (e.g., N-H stretch at 3200–3400 cm⁻¹, C=N at 1600–1650 cm⁻¹) .
  • X-ray Diffraction : Resolve crystal structure (e.g., monoclinic P21/c space group) to confirm regiochemistry .

Q. What are common impurities in this compound, and how can they be controlled during synthesis?

  • Methodological Answer : Common impurities include unreacted hydrazine intermediates or regioisomeric byproducts (e.g., [1,2,4]triazolo[3,4-a]pyridine derivatives). Control strategies:

  • HPLC with Reference Standards : Use impurity-specific reference materials (e.g., Impurity C(BP) dihydrochloride ).
  • Chromatographic Purification : Employ silica gel column chromatography (eluent: CH2Cl2/MeOH 9:1) or preparative HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from structural analogs with varying substituents. To resolve discrepancies:

  • 3D-QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with herbicidal activity using Comparative Molecular Field Analysis (CoMFA) .
  • Dose-Response Studies : Test activity at multiple concentrations (e.g., 37.5–150 g a.i. ha⁻¹) to establish dose dependency .
  • Target Validation : Use molecular docking to assess binding affinity to specific enzymes (e.g., acetolactate synthase) .

Q. How can reaction conditions be optimized for scale-up while maintaining yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, increasing NaOCl concentration from 5% to 10% improves cyclization efficiency .
  • Solvent Selection : Replace DMSO with ethanol for greener processing and easier solvent recovery .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts .

Q. What strategies enable regioselective functionalization of the triazolopyridine core?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., chloro at position 8) to direct electrophilic substitution to position 3 .
  • Cross-Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling at the pyridine ring .
  • Protection/Deprotection : Protect the pyrrolidine NH with Boc groups during functionalization, followed by HCl-mediated deprotection .

Key Considerations

  • Contradictory Data : Variability in biological assays may stem from differences in test species (e.g., Echinochloa crusgalli vs. Brassica juncea) or formulation purity .
  • Green Chemistry : Sodium hypochlorite offers a safer alternative to Cr(VI) or DDQ oxidants but requires pH control (pH 9–10) to avoid overoxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.